Entecavir, chemically known as 2-amino-9-[(1S,3R,4S)-4-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-3H-purin-6-one, is a carbocyclic nucleoside analog []. It is classified as an antiviral agent, specifically a reverse transcriptase inhibitor []. In scientific research, Entecavir serves as a valuable tool for studying the replication cycle of the Hepatitis B virus (HBV) [] and exploring potential antiviral therapies [].
The synthesis of Entecavir involves multiple steps, starting with a cyclopentane derivative. Key steps include the formation of the carbocyclic nucleoside structure and the introduction of the purine base []. Detailed synthetic procedures can be found in the patent literature, such as the one describing the preparation of highly pure Entecavir monohydrate [].
Entecavir acts as a potent inhibitor of the HBV reverse transcriptase, a key enzyme responsible for viral replication []. Entecavir triphosphate, the active metabolite, competes with deoxyguanosine triphosphate for incorporation into the growing viral DNA chain, resulting in chain termination and inhibition of viral replication []. Its unique carbocyclic structure contributes to its high binding affinity to the HBV reverse transcriptase and its efficacy against lamivudine-resistant HBV strains [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: